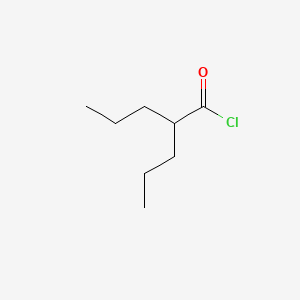

2-Propylvaleryl chloride

描述

General Characteristics of Acyl Chlorides as Reactive Intermediates

Acyl chlorides are highly reactive compounds and are typically used as intermediates in organic synthesis. fiveable.melibretexts.org Their high reactivity stems from the presence of two electronegative atoms, oxygen and chlorine, bonded to the same carbon atom. chemistrystudent.comstudymind.co.uk This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. chemistrystudent.comlibretexts.orgstudymind.co.uk

Key characteristics of acyl chlorides include:

High Reactivity: They readily undergo nucleophilic acyl substitution reactions, where the chloride ion is replaced by a nucleophile. chemguide.co.uklibretexts.org This makes them valuable for introducing an acyl group into other molecules. allen.in

Moisture Sensitivity: Acyl chlorides react vigorously, and often violently, with water in a process called hydrolysis to form the corresponding carboxylic acid and hydrochloric acid. chemguide.co.uk This necessitates that they be handled in anhydrous (dry) conditions. chemistrystudent.com

Physical State: At room temperature, lower molecular weight acyl chlorides are often colorless to light yellow fuming liquids with a pungent odor. chemguide.co.ukvandemark.com The fuming is a result of the reaction with atmospheric moisture, producing misty fumes of hydrogen chloride. chemguide.co.uk

Solubility: They are generally soluble in common organic solvents like acetone, chloroform (B151607), and toluene, but are not considered soluble in water due to their rapid reaction with it. vandemark.com

Significance of Acylating Agents in Modern Chemical Transformations

Acylating agents are compounds that can introduce an acyl group (R-C=O) into a substrate molecule. wikipedia.org This process, known as acylation, is a fundamental and widely used transformation in organic chemistry. allen.inaakash.ac.in Acyl chlorides, along with acid anhydrides, are among the most common and reactive acylating agents. wikipedia.orgwikipedia.org

The significance of acylating agents lies in their ability to facilitate the synthesis of a wide array of important organic compounds, including:

Esters: Formed by the reaction of acyl chlorides with alcohols. libretexts.orgallen.in

Amides: Formed by the reaction of acyl chlorides with ammonia (B1221849) or amines. chemistrystudent.comlibretexts.org

Acid Anhydrides: Formed by the reaction of acyl chlorides with a carboxylate salt. wikipedia.org

Ketones: Formed through reactions like the Friedel-Crafts acylation of aromatic compounds. allen.in

These transformations are crucial in various fields, including the synthesis of pharmaceuticals, agrochemicals, and polymers. allen.inaakash.ac.in The high reactivity of acyl chlorides allows these reactions to proceed efficiently, often at room temperature. studymind.co.uk

Contextualizing 2-Propylvaleryl Chloride within the Class of Branched-Chain Acyl Chlorides

This compound, also known by its IUPAC name 2-propylpentanoyl chloride, is an example of a branched-chain acyl chloride. uni.lu Its structure features a five-carbon pentanoyl chloride backbone with a propyl group attached to the second carbon atom (the alpha-carbon). This branching distinguishes it from linear acyl chlorides like valeryl chloride (pentanoyl chloride). vandemark.com

The presence of the branched alkyl group can influence the reactivity and physical properties of the molecule. For instance, the steric bulk of the propyl group can affect the rate of nucleophilic attack at the carbonyl carbon compared to its linear counterparts.

Branched-chain acyl chlorides like this compound are important building blocks in organic synthesis. They allow for the introduction of specific branched acyl moieties into a target molecule, which can be critical for achieving desired biological activity or material properties. For example, the structural features of the resulting compounds can influence their interaction with biological targets or their physical characteristics in materials science applications.

Below is a table comparing this compound with other relevant acyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C8H15ClO | 162.66 | Branched-chain structure with two propyl groups at the alpha position. |

| Pivaloyl chloride | C5H9ClO | 120.58 | Highly branched with a tertiary butyl group, leading to significant steric hindrance. wikipedia.org |

| Acryloyl chloride | C3H3ClO | 90.51 | Contains an unsaturated double bond, enabling polymerization and conjugate addition reactions. |

Structure

3D Structure

属性

IUPAC Name |

2-propylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITHYUDHKJKJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183583 | |

| Record name | 2-Propylvaleryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2936-08-5 | |

| Record name | 2-Propylpentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2936-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylvaleryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylvaleryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylvaleryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLVALERYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQT2TYW2PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Propylvaleryl Chloride

Conventional Laboratory Synthesis Approaches

Reaction of 2,2-Di-n-propyl Acetic Acid with Thionyl Chloride

A prevalent and efficient method for the preparation of 2-propylvaleryl chloride involves the reaction of 2,2-di-n-propyl acetic acid (also known as valproic acid) with thionyl chloride (SOCl₂). prepchem.com This reaction is a standard procedure for converting carboxylic acids to acyl chlorides, valued for its effectiveness and the convenient removal of byproducts.

The general reaction is as follows:

(CH₃CH₂CH₂)₂CHCOOH + SOCl₂ → (CH₃CH₂CH₂)₂CHCOCl + SO₂ + HCl

The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed from the reaction mixture, simplifying the purification process.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, the use of a solvent, and the addition of a catalyst.

Temperature: The reaction is typically initiated at a low temperature, often in an ice bath, during the addition of thionyl chloride to control the initial exothermic reaction. prepchem.com Subsequently, the reaction mixture is allowed to warm to room temperature and may be heated to facilitate the completion of the reaction. Temperatures ranging from 40°C to 100°C have been reported. For instance, one procedure involves heating the mixture in a water bath at 50°C for 30 minutes. prepchem.com Another approach suggests a gradual heating to 90-100°C after the initial addition of thionyl chloride at 40-60°C.

Solvent: While the reaction can be performed neat (without a solvent), an inert solvent is sometimes used. prepchem.com Dry benzene (B151609) has been used, with the solvent being added and then removed under reduced pressure to help eliminate excess thionyl chloride and gaseous byproducts. prepchem.com The use of an inert atmosphere, such as nitrogen, is also recommended to prevent hydrolysis of the highly reactive acyl chloride.

Catalysts: To enhance the reaction rate and selectivity, a catalyst is often employed. N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF), are commonly used. google.com The catalytic mechanism involves the formation of a Vilsmeier reagent from the reaction of DMF and thionyl chloride, which is a more potent chlorinating agent than thionyl chloride itself. google.com This promotes the desired chlorination of the carboxylic acid and helps to prevent the side reaction of the newly formed acyl chloride with the unreacted carboxylic acid, which would form an acid anhydride. google.com The amount of catalyst used is typically small. google.comgoogle.com

| Reaction Parameter | Optimized Condition |

| Temperature | Initial cooling (ice bath), followed by warming to room temperature and heating to 50-100°C. prepchem.com |

| Solvent | Can be run neat or with an inert solvent like dry benzene. prepchem.com |

| Catalyst | N,N-dimethylformamide (DMF) is commonly used. google.com |

The thionyl chloride method is known for producing high yields of this compound. With optimized conditions, yields can be quite high. For example, a synthesis of n-valeryl chloride using thionyl chloride and a DMF catalyst reported a yield of 98% with a purity of 99.7%. google.com To ensure high purity, it is important to remove any unreacted thionyl chloride and dissolved gaseous byproducts. This can be achieved by adding and then removing a dry solvent like benzene under reduced pressure. prepchem.com Vacuum distillation is another effective method for purifying the final product.

Preparation via Oxalyl Chloride with Valproic Acid

An alternative to thionyl chloride is the use of oxalyl chloride ((COCl)₂) for the conversion of valproic acid to this compound. tandfonline.commdpi.com Oxalyl chloride is often preferred in laboratory settings for its mild reaction conditions and the clean decomposition of its byproducts.

The reaction is as follows:

(CH₃CH₂CH₂)₂CHCOOH + (COCl)₂ → (CH₃CH₂CH₂)₂CHCOCl + CO + CO₂ + HCl

The reaction between valproic acid and oxalyl chloride is typically carried out at a low temperature. One reported procedure involves the dropwise addition of oxalyl chloride to valproic acid at 0°C, followed by stirring for 8 hours at the same temperature. tandfonline.commdpi.com The reaction mixture is then allowed to warm to room temperature under a nitrogen atmosphere to yield the 2-propylpentanoyl chloride. tandfonline.commdpi.com This acyl chloride is often not isolated but used directly in the next step of a synthetic sequence, such as an amidation reaction. tandfonline.commdpi.com For instance, after the formation of the acyl chloride, an amine can be added to the reaction mixture to form the corresponding amide. tandfonline.commdpi.com

Alternative Chlorinating Agents (e.g., Phosphorus Trichloride (B1173362), Phosphorus Pentachloride)

Besides thionyl chloride and oxalyl chloride, other chlorinating agents can be used to synthesize this compound from valproic acid. These include phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). google.com

Phosphorus Trichloride (PCl₃): The reaction with PCl₃ is a viable method, although it can be less favorable for producing high-purity acyl chlorides for pharmaceutical applications due to the difficulty in removing phosphorus-containing byproducts. google.com The byproduct, phosphorous acid (H₃PO₃), has a boiling point close to that of some acyl chlorides, making separation by distillation challenging. google.com

Phosphorus Pentachloride (PCl₅): PCl₅ is another effective chlorinating agent for this transformation. The reaction produces phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. chemtube3d.com The formation of the strong phosphorus-oxygen double bond in POCl₃ helps to drive the reaction to completion. chemtube3d.com

| Chlorinating Agent | Byproducts | Considerations |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Efficient, byproducts are easily removed. |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Mild conditions, clean reaction. tandfonline.commdpi.com |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ (phosphorous acid) | Byproduct can be difficult to separate from the product. google.com |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective, driven by the formation of the P=O bond. chemtube3d.com |

Comparative Analysis of Reagent Efficacy and Byproduct Formation

The conversion of carboxylic acids to acyl chlorides can be accomplished using several chlorinating agents. The choice of reagent is a critical decision in the synthesis of this compound, impacting reaction conditions, selectivity, cost, and the nature of byproducts. The most common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene (B1210022) (COCl₂).

Thionyl chloride is a widely used and cost-effective reagent for this transformation. sciencemadness.org Its primary advantage lies in the formation of only gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification process. sciencemadness.org The reaction is often catalyzed by N,N-dimethylformamide (DMF).

Oxalyl chloride , while more expensive than thionyl chloride, is considered a milder and more selective reagent, often allowing for reactions to proceed at room temperature. sciencemadness.orgwikipedia.org The byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are also volatile. However, when used with a DMF catalyst, there is a risk of forming the potent carcinogen dimethylcarbamoyl chloride as a minor byproduct through the decomposition of the catalyst. wikipedia.org

Phosgene is an economical and highly effective chlorinating agent, particularly favored in industrial applications due to its low cost. google.com Like thionyl chloride, its byproducts are gaseous (HCl and CO₂), facilitating an easier workup. However, phosgene itself is extremely toxic, necessitating specialized handling procedures and equipment. acs.orgacs.org

A comparative overview of these reagents is presented below.

Table 1: Comparative Analysis of Chlorinating Reagents for this compound Synthesis

| Reagent | Typical Conditions | Advantages | Disadvantages | Primary Byproducts |

|---|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Neat or in solvent, often requires heating (e.g., 50-100°C) prepchem.com; DMF catalyst is common | Cost-effective; Gaseous byproducts simplify purification sciencemadness.org | Can require elevated temperatures; Less selective than oxalyl chloride wikipedia.org | SO₂, HCl (gaseous) |

| **Oxalyl Chloride ((COCl)₂) ** | Often effective at room temperature sciencemadness.org; Catalyzed by DMF wikipedia.orgtandfonline.com | Mild and selective reagent wikipedia.org; Volatile byproducts wikipedia.org | Higher cost sciencemadness.org; Potential for carcinogenic byproduct with DMF catalyst wikipedia.org | CO, CO₂, HCl (gaseous) wikipedia.org |

| **Phosgene (COCl₂) ** | Used with a catalyst (e.g., DMF) in industrial settings google.comgoogle.com | Very low cost; Gaseous byproducts google.com | Extremely toxic, requiring stringent safety protocols acs.orgacs.org | CO₂, HCl (gaseous) google.com |

Industrial Scale Production Techniques

Moving from laboratory synthesis to industrial production introduces challenges related to cost, safety, efficiency, and throughput. For this compound, industrial methods are optimized for high-volume, continuous, and cost-effective manufacturing.

Continuous Processes in Carbonyl Chloride Synthesis

Continuous flow chemistry offers significant advantages for the industrial synthesis of acyl chlorides, particularly when using hazardous reagents like phosgene. researchgate.net Continuous processes enhance safety by minimizing the amount of hazardous material present at any given time and allow for better control over reaction parameters such as temperature and mixing. acs.orgresearchgate.net

In a typical continuous setup for acyl chloride production using phosgene, the carboxylic acid and a recycled catalyst adduct are continuously fed into a reactor, along with a stream of gaseous phosgene. google.com The reaction proceeds within the confined space of the flow system, and the product is continuously removed. acs.orgacs.org This method not only improves safety but also leads to higher productivity and more consistent product quality compared to batch processing. researchgate.net Modern approaches may even generate phosgene in situ from safer precursors like chloroform (B151607) within the flow system, further mitigating risks. acs.orgacs.orgrsc.org

Catalyst Systems in Large-Scale Acyl Chloride Manufacturing

In large-scale manufacturing of acyl chlorides with less reactive agents like phosgene or thionyl chloride, catalysts are essential to achieve practical reaction rates. google.com The most prominent catalyst system involves N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF). google.com

These catalysts function by first reacting with the chlorinating agent (e.g., phosgene or thionyl chloride) to form a reactive intermediate known as a Vilsmeier reagent (e.g., [(CH₃)₂N=CHCl]⁺Cl⁻). wikipedia.orgwikipedia.org This iminium salt is a more potent electrophile than the initial chlorinating agent and is the active species that chlorinates the carboxylic acid. nrochemistry.comresearchgate.net After the reaction, the catalyst can be regenerated or separated from the product phase. Industrial patents specify optimal molar ratios of the catalyst to the carboxylic acid to ensure high conversion and efficiency. google.comgoogle.com

Table 2: Catalyst Systems in Acyl Chloride Manufacturing

| Catalyst | Associated Chlorinating Agent | Mechanism of Action | Industrial Relevance |

|---|---|---|---|

| **N,N-Dimethylformamide (DMF) ** | Phosgene, Thionyl Chloride, Oxalyl Chloride | Forms a reactive Vilsmeier reagent intermediate that acts as the active chlorinating species wikipedia.orgwikipedia.orgnrochemistry.com | Widely used as a catalyst precursor to increase reaction rates, especially with phosgene and thionyl chloride google.com |

| Pyridine | Thionyl Chloride, Phosgene | Acts as a nucleophilic catalyst and an acid scavenger | Mentioned as a suitable catalyst precursor, though DMF is more common in large-scale phosgenations google.com |

Purification Strategies for Industrial this compound

The crude this compound obtained from industrial synthesis contains impurities such as unreacted carboxylic acid, residual catalyst, and colored byproducts. Effective purification is crucial to meet the quality standards required for its subsequent applications.

While distillation is a common laboratory purification method, it can be energy-intensive and may lead to the degradation of thermally sensitive products on an industrial scale. justia.com Therefore, non-distillative methods are often preferred.

One effective industrial strategy involves stripping the crude product with an inert gas, such as nitrogen. This process efficiently removes dissolved gaseous byproducts like hydrogen chloride and carbon dioxide. google.com

A more advanced technique for removing colored impurities and residual catalyst involves a liquid-liquid extraction . The crude carbonyl chloride phase is vigorously mixed with a hydrochloride salt of an N,N-disubstituted carboxamide (e.g., N,N-dimethylformamide hydrochloride). google.comjustia.com The impurities partition into the salt phase, which has low solubility in the acyl chloride product. The two phases are then separated, yielding a purified this compound with a significantly improved color number (a measure of purity). google.com This extraction can be performed in batch or continuous "mixer-settler" equipment and avoids the costs and potential product loss associated with distillation. justia.com

Table 3: Purification Strategies for Industrial this compound

| Purification Method | Target Impurities | Description | Advantages |

|---|---|---|---|

| Inert Gas Stripping | Dissolved gaseous byproducts (HCl, CO₂) | An inert gas (e.g., nitrogen) is passed through the crude product to expel volatile impurities. google.com | Simple, effective for removing dissolved gases without heat. |

| Liquid-Liquid Extraction | Colored byproducts, residual catalyst | The crude product is washed with a carboxamide hydrohalide phase (e.g., DMF·HCl), which extracts impurities. google.comjustia.com | Avoids thermal stress from distillation; high yield and significant improvement in product color. justia.com |

| Distillation | Non-volatile impurities, unreacted starting material | Separation based on boiling point differences under vacuum. | Can achieve very high purity. |

Advanced Synthetic Applications of 2 Propylvaleryl Chloride

Esterification Reactions

Esterification reactions involving 2-propylvaleryl chloride are a cornerstone of its synthetic utility. The high reactivity of the acyl chloride group allows for efficient conversion of alcohols, phenols, and other hydroxyl-containing compounds into their corresponding valproate esters under mild conditions.

Formation of Complex Esters with Alcohols and Phenols

The reaction of this compound with alcohols and phenols is a direct and vigorous process, typically occurring at room temperature. sci-hub.seispub.com This method is often preferred over Fischer esterification (reacting a carboxylic acid with an alcohol) because it is generally faster and irreversible, leading to higher yields of the desired ester. ispub.com The reaction produces the ester and hydrogen chloride gas as a byproduct. sci-hub.seispub.com

The general mechanism involves the nucleophilic attack of the oxygen atom from the alcohol or phenol's hydroxyl group on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, which then abstracts the proton from the hydroxyl group, forming hydrogen chloride and the final ester product. uomphysics.net

While the reaction with simple alcohols is quite rapid, the reaction with phenols can be slightly less vigorous due to the electronic effects of the benzene (B151609) ring. ispub.com In cases involving less reactive acyl chlorides or phenols, the reaction can be accelerated by first converting the phenol (B47542) to its more nucleophilic phenoxide salt using a base like sodium hydroxide. uomphysics.net

A variety of complex esters can be synthesized using this methodology. For instance, specialized esters can be prepared by reacting this compound with functionalized alcohols or phenols, incorporating the valproate moiety into larger molecular scaffolds.

Synthesis of Valproic Acid-Functionalized Complexes

A significant application of this compound is in the functionalization of complex molecules, such as in the development of potential therapeutic agents. By attaching the valproate group, researchers can modify the properties of a parent molecule.

Researchers have successfully synthesized valproic acid-functionalized cyclometalated iridium(III) complexes. sci-hub.senih.gov These complexes are of interest for their potential as anticancer agents. nih.gov The synthesis involves an esterification reaction where this compound is reacted with a hydroxyl-functionalized ligand, such as 4-hydroxymethyl-4'-methyl-2,2'-bipyridyl (B1333989) (HMbpy). sci-hub.se This newly formed ligand, now carrying the valproate ester, is then reacted with an iridium(III) chloride-bridged dimer to yield the final functionalized complex. sci-hub.se

The conjugation of the valproic acid moiety to the iridium complex can enhance properties like lipophilicity, which influences cellular uptake and localization. sci-hub.se

Table 1: Synthesis of Valproic Acid-Functionalized Iridium(III) Complexes

| Precursor Ligand | Reagent | Resulting Functionalized Ligand | Final Complex Type | Reference |

|---|

A key feature of these valproic acid-functionalized iridium(III) complexes is the ester linkage, which is designed to be cleavable within a biological environment. nih.govmonash.edu Studies have shown that the ester bonds in these complexes can be rapidly hydrolyzed by esterases, enzymes that are abundant in biological systems. nih.govmonash.edu This hydrolysis releases the active valproic acid and the iridium complex. This targeted release mechanism is a critical aspect of the design of these potential therapeutic agents. nih.gov The hydrolysis can be monitored using techniques like fluorescence spectroscopy and electrospray ionization mass spectrometry (ESI-MS). sci-hub.se

Preparation of Valproyl Amino Acid Esters

This compound can also be used to synthesize valproyl amino acid esters. This involves the acylation of the amino group of an amino acid ester with this compound. The amino acid must first be esterified, for example, by reacting it with an alcohol like methanol (B129727) in the presence of a reagent such as trimethylchlorosilane, to protect the carboxylic acid functionality and provide a stable starting material. nih.gov The resulting amino acid ester can then be reacted with this compound, typically in the presence of a base to neutralize the HCl byproduct, to form an amide bond, yielding a valproyl amino acid ester. This class of compounds combines the structural features of valproic acid and amino acids, making them interesting candidates for various biochemical studies.

Amidation Reactions

Amidation reactions using this compound are a powerful tool for creating a wide range of amides. This reaction, often referred to as the Schotten-Baumann reaction, involves the acylation of an amine with the acyl chloride. fishersci.co.uk The reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk

The process involves reacting this compound with a primary or secondary amine. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of hydrogen chloride, which is typically neutralized by adding a base to the reaction mixture, such as a tertiary amine (e.g., triethylamine) or pyridine, to drive the reaction to completion. fishersci.co.ukresearchgate.net

Researchers have synthesized various valproic acid amides by coupling this compound with different amines. For example, novel N-(ortho-hydroxyphenyl)valproamides have been prepared by reacting this compound with various ortho-aminophenols. rsc.org The resulting amides' chemical identities were confirmed using spectroscopic methods like FTIR, 1H NMR, and 13C NMR. rsc.org In other work, diamines such as 1,2-ethanediamine and 1,3-propanediamine have been reacted with this compound to produce N,N'-bis-(2-propylpentanoyl) derivatives. nih.gov

Furthermore, this compound has been used as a precursor to synthesize valproic acid hydrazides by reacting it with hydrazine (B178648) hydrate. ispub.com These hydrazides can then be used as building blocks for more complex molecules. ispub.com The versatility of the amidation reaction makes this compound a key starting material for creating diverse libraries of valproic acid derivatives for further investigation. nih.gov

Table 2: Examples of Amides Synthesized from this compound

| Amine Reactant | Resulting Amide Product | Reference |

|---|---|---|

| ortho-Aminophenols | N-(ortho-hydroxyphenyl)valproamides | rsc.org |

| 1,2-Ethanediamine | N,N'-bis-(2-propylpentanoyl)-1,2-ethanediamine | nih.gov |

| 1,3-Propanediamine | N,N'-bis-(2-propylpentanoyl)-1,3-propanediamine | nih.gov |

| Hydrazine Hydrate | Valproic acid hydrazide | ispub.com |

Formation of Amides with Amines

This compound, as a reactive acyl chloride, readily undergoes nucleophilic acyl substitution with amines to form the corresponding amides. This reaction is a fundamental and versatile method for introducing the 2-propylpentanoyl group into various molecules. The reaction typically proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of an amide bond. chemguide.co.ukyoutube.comcommonorganicchemistry.com

The general reaction can be represented as follows:

R-NH₂ + (CH₃CH₂CH₂)₂CHCOCl → (CH₃CH₂CH₂)₂CHCONH-R + HCl

Where R can be an alkyl, aryl, or other organic group. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com This prevents the protonation of the amine reactant, which would render it non-nucleophilic. A variety of solvents can be used, including aprotic solvents like dichloromethane, tetrahydrofuran, or dimethylformamide. commonorganicchemistry.com

This amidation reaction is a cornerstone in the synthesis of a wide array of compounds with potential biological activities, as the introduction of the valproyl moiety can significantly influence the pharmacological properties of the parent amine.

Synthesis of N-(2-hydroxyphenyl)-2-propylpentanamide

A significant application of this compound is in the synthesis of N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid. nih.govtandfonline.com This compound is synthesized through the acylation of 2-aminophenol (B121084) (ortho-hydroxy-aniline) with this compound. nih.govtandfonline.com

The synthesis involves the initial preparation of this compound from valproic acid, typically by reacting it with a chlorinating agent like oxalyl chloride. nih.govtandfonline.com The resulting this compound is then reacted with 2-aminophenol. The reaction mixture is typically stirred for several hours to ensure complete reaction. nih.govtandfonline.com The product, N-(2-hydroxyphenyl)-2-propylpentanamide, can then be isolated and purified. tandfonline.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Valproic acid, 2-aminophenol | 1. Oxalyl chloride, 0°C to room temp. 2. Hexane (B92381), Sodium bicarbonate | N-(2-hydroxyphenyl)-2-propylpentanamide | 85% | tandfonline.com |

Structure-Activity Relationship Investigations of Derivatives

The synthesis of N-(2-hydroxyphenyl)-2-propylpentanamide and its analogs has been driven by the desire to explore their structure-activity relationships (SAR). nih.gov Valproic acid itself is known to have limitations, which has prompted the design and synthesis of derivatives with potentially improved properties. nih.govmdpi.com

Research has focused on understanding how modifications to the valproic acid structure, such as the introduction of an arylamine group, affect its biological activity. nih.gov For instance, N-(2-hydroxyphenyl)-2-propylpentanamide was designed as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.net The rationale behind its design was to combine the core structure of valproic acid with the arylamine core of another known HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA). nih.gov

Studies on derivatives of N-(2-hydroxyphenyl)-2-propylpentanamide have investigated the impact of various substituents on its antiproliferative activity in different cancer cell lines. nih.govmdpi.com These investigations are crucial for optimizing the compound's efficacy and understanding its mechanism of action at a molecular level.

Acylation of Urea (B33335) and Thiourea (B124793) Derivatives

This compound can be used to acylate urea and thiourea, leading to the formation of N-acylurea and N-acylthiourea derivatives, respectively. This reaction involves the nucleophilic attack of the nitrogen atom of urea or the sulfur/nitrogen atom of thiourea on the carbonyl carbon of this compound. thieme-connect.dearkat-usa.orgresearchgate.net

The acylation of ureas and thioureas is a valuable synthetic transformation as the resulting products often exhibit a range of biological activities. arkat-usa.orgnih.gov The reaction conditions for these acylations can be optimized by varying the solvent, temperature, and the use of a base. researchgate.net

Synthesis of N-(2-Propylpentanoyl)urea and N-(2-Propylpentanoyl)thiourea

The synthesis of N-(2-propylpentanoyl)urea and N-(2-propylpentanoyl)thiourea from this compound represents a specific application of the acylation reaction.

For the synthesis of N-acylthioureas, a common method involves the reaction of the corresponding acyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in situ acyl isothiocyanate. mdpi.com This intermediate then reacts with an amine to yield the desired N-acylthiourea. mdpi.com While a direct synthesis of N-(2-propylpentanoyl)thiourea is not explicitly detailed in the provided results, this general methodology is applicable.

Regarding the acylation of thiourea, studies have shown that acylation with various acyl chlorides occurs selectively on the sulfur atom to form S-acyl isothiourea salts. thieme-connect.de This provides a facile and efficient method for preparing these derivatives.

| Reactant 1 | Reactant 2 | Product Type | General Method | Reference |

| This compound | Urea | N-acylurea | Acylation | arkat-usa.orgresearchgate.net |

| This compound | Thiourea | S-acyl isothiourea / N-acylthiourea | Acylation | thieme-connect.demdpi.com |

Synthesis of Valproyl Dipeptide Amides

This compound is a key reagent in the synthesis of valproyl dipeptide amides. This process involves the coupling of a dipeptide with this compound to form an amide bond. The synthesis of dipeptides themselves can be achieved through various methods, including the use of activating agents like oxalyl chloride and a catalytic amount of triphenylphosphine (B44618) oxide to facilitate amide bond formation between amino acids without significant racemization. nih.gov

Once the dipeptide is formed, its free amino group can react with this compound in a standard amidation reaction to yield the final valproyl dipeptide amide. This approach allows for the incorporation of the valproyl moiety into peptide structures, which can be of interest for developing new therapeutic agents.

Acylation of Hydroxylamine (B1172632) Derivatives

This compound can also be employed in the acylation of hydroxylamine derivatives. This reaction leads to the formation of N-acyl-O-substituted hydroxylamines or O-acyl-N-substituted hydroxylamines, depending on the specific hydroxylamine derivative and reaction conditions. The nucleophilic oxygen or nitrogen of the hydroxylamine derivative attacks the electrophilic carbonyl carbon of this compound.

This synthetic route is valuable for creating novel molecules that combine the structural features of valproic acid with those of hydroxylamine, potentially leading to compounds with unique biological profiles.

N-Acylation vs. O-Acylation Selectivity

Acylation is a chemical process that involves the addition of an acyl group to a compound. The compound that provides the acyl group is known as the acylating agent. differencebetween.com Depending on the atom of the substrate that is acylated, the reaction can be classified as N-acylation (on a nitrogen atom) or O-acylation (on an oxygen atom). differencebetween.com The selectivity of this reaction, that is, whether N- or O-acylation is favored, is influenced by several factors, including the nature of the substrate, the acylating agent, and the reaction conditions.

In the context of this compound, its branched structure can introduce steric hindrance that affects its reactivity and selectivity in acylation reactions. While specific studies focusing exclusively on the N- versus O-acylation selectivity of this compound are not extensively detailed in the provided search results, general principles of acylation can be applied. For instance, in molecules containing both amino and hydroxyl groups, such as hydroxyamino acids or amino alcohols, the relative nucleophilicity of the nitrogen and oxygen atoms plays a crucial role. Generally, the amino group is a stronger nucleophile than the hydroxyl group, which would favor N-acylation.

However, the reaction environment can be manipulated to favor one over the other. For example, performing the reaction in a highly acidic medium can protonate the amine functionality, rendering it non-nucleophilic and thereby promoting O-acylation. nih.gov The use of specific catalysts or protecting groups can also direct the acylation to the desired site.

Reactions with Other Nucleophiles

Synthesis of Ketones

This compound, as an acyl chloride, can be used to synthesize ketones through reactions with various nucleophiles. One of the most common methods involves the reaction with organometallic reagents.

A well-established method for preparing ketones from acyl chlorides is through the use of organocadmium reagents. byjus.com In this two-step process, a Grignard reagent reacts with cadmium chloride to form a dialkylcadmium reagent. byjus.com This reagent is then reacted with the acyl chloride, in this case, this compound, to yield the corresponding ketone. byjus.com The less reactive nature of organocadmium reagents compared to Grignard reagents prevents the over-addition that would lead to the formation of a tertiary alcohol.

Another important class of reagents for this transformation are organocuprates, also known as Gilman reagents. libretexts.org Organocuprate reagents are less reactive than Grignard and organolithium reagents and will react with acyl chlorides to form ketones without further reaction with the ketone product. libretexts.orglibretexts.org

Additionally, Friedel-Crafts acylation provides a powerful method for the synthesis of aromatic ketones. libretexts.orgorganic-chemistry.org In this reaction, an aromatic compound reacts with an acyl chloride, like this compound, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.orgorganic-chemistry.org This electrophilic aromatic substitution reaction leads to the formation of an aryl ketone. organic-chemistry.org

Table 1: Selected Methods for the Synthesis of Ketones from this compound

| Reagent Type | Specific Reagent Example | Product Type | Key Features |

|---|---|---|---|

| Organocadmium | Dialkylcadmium | Ketone | Prevents over-addition to form tertiary alcohols. byjus.com |

| Organocuprate (Gilman) | Lithium dialkylcuprate | Ketone | Less reactive than Grignard reagents, stops at the ketone. libretexts.orglibretexts.org |

Synthesis of Anhydrides

Acid anhydrides can be synthesized from acyl chlorides through a nucleophilic acyl substitution reaction with a carboxylate salt or a carboxylic acid. libretexts.org

In a typical procedure, this compound would be reacted with the sodium salt of a carboxylic acid. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion to form the anhydride.

Alternatively, the reaction can be carried out directly with a carboxylic acid, often in the presence of a base like pyridine. The base serves to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate in situ, and also to neutralize the HCl that is formed as a byproduct. libretexts.org This method allows for the synthesis of both symmetrical and mixed anhydrides. For the synthesis of a mixed anhydride, this compound would be reacted with a different carboxylic acid. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| N,O-bis-valproylated Hydroxylamines | |

| Ketones | |

| Anhydrides | |

| Nitroxyl | |

| Grignard reagent | |

| Cadmium chloride | |

| Dialkylcadmium | |

| Organocuprates (Gilman reagents) | |

| Aluminum chloride | |

| Pyridine |

Reaction with 2-Pyrrolidinone Sodium for Anticonvulsant Development

The synthesis of novel anticonvulsant agents is a significant area of pharmaceutical research, aimed at developing therapies with improved efficacy and fewer side effects. One strategic approach involves the derivatization of established anticonvulsants like valproic acid. This compound, as the acid chloride of valproic acid, is a key reactant in these synthetic pathways. ispub.com

A notable application is its reaction with the sodium salt of 2-pyrrolidinone. In this reaction, the sodium salt of 2-pyrrolidinone, which is formed by treating the lactam with a strong base like sodium hydride, acts as a potent nucleophile. The nitrogen atom of the pyrrolidinone anion attacks the electrophilic carbonyl carbon of this compound. This nucleophilic acyl substitution reaction results in the formation of a new amide bond, yielding the compound N-(2-propylpentanoyl)-2-pyrrolidinone, also referred to as valproyl-2-pyrrolidinone. The chloride ion is eliminated as a leaving group, typically forming sodium chloride as a byproduct.

This synthetic strategy conjugates the structural features of valproic acid with a pyrrolidinone ring, a motif present in other neurologically active agents. The resulting amide derivatives are investigated for their potential to act as prodrugs or as novel compounds with unique pharmacological profiles. nih.govnih.gov Studies on various amide derivatives of valproic acid have shown that such modifications can lead to compounds with significant anticonvulsant activity, sometimes exceeding that of the parent drug in certain epilepsy models. ispub.comnih.gov The anticonvulsant properties of related pyrrolidinone derivatives have been extensively studied, with some compounds showing high potency in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govmdpi.com

Table 1: Anticonvulsant Activity of Related Pyrrolidinone Derivatives This table presents data for representative pyrrolidinone-based anticonvulsants to illustrate the potency of this class of compounds. ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population.

| Compound Name | Test Model | ED₅₀ (mg/kg) | Reference |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione | MES | 16.13 | nih.gov |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione | scPTZ | 133.99 | nih.gov |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione | MES | 37.79 | nih.gov |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione | scPTZ | 128.82 | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | mdpi.com |

| Valproic Acid (Reference) | MES | 252.74 | mdpi.com |

Role as a Building Block in Complex Molecular Architectures

The reactivity of the acyl chloride group makes this compound an important intermediate for introducing the 2-propylpentanoyl moiety into larger, more complex molecules. This capability is leveraged in both the pharmaceutical and agrochemical industries.

Beyond its direct derivatization to create anticonvulsants, this compound serves as an intermediate for a variety of pharmaceutical agents. The general class of valeryl chlorides is used in the synthesis of several modern drugs. For instance, n-valeryl chloride, a structurally related straight-chain acyl chloride, is a key intermediate in the production of antihypertensive drugs such as valsartan (B143634) and irbesartan. google.com It is also used in the synthesis of perindopril. google.com These applications highlight the utility of the valeryl chloride functional group in building the core structures of complex active pharmaceutical ingredients. While specific examples for this compound are less common in publicly available literature, its role in synthesizing valproic acid amide derivatives is well-documented as a strategy to create potential new therapeutics for epilepsy and neuropathic pain. nih.gov

In the agrochemical industry, acyl chlorides are crucial for the synthesis of a wide range of pesticides, including fungicides, herbicides, and insecticides. The reactivity of these compounds allows for the efficient construction of the complex molecular frameworks required for biological activity.

While specific examples of agrochemicals derived directly from this compound are not prevalent in the reviewed literature, the application of similar molecules is well-established. For example, n-valeryl chloride is used to synthesize the fungicide hexaconazole. google.com Another related compound, 5-chlorovaleryl chloride, is an important intermediate for synthesizing the anti-thrombotic drug apixaban (B1684502) and the pesticide bispyribac-sodium. google.com These examples demonstrate the established role of valeryl chlorides as versatile building blocks in the synthesis of modern agrochemicals.

The use of this compound as a precursor for polymer synthesis is a highly specialized application. Acyl chlorides can, in principle, be used in step-growth polymerization reactions, such as polycondensation with diols or diamines, to form polyesters or polyamides, respectively. However, detailed research findings or established industrial applications for polymers derived specifically from this compound are not widely reported in publicly accessible sources.

Mechanistic Investigations of Reactions Involving 2 Propylvaleryl Chloride

Acylation Mechanisms (e.g., Nucleophilic Acyl Substitution)

The most prominent reaction mechanism for 2-propylvaleryl chloride is nucleophilic acyl substitution. This class of reaction is fundamental in organic chemistry, allowing for the introduction of the 2-propylpentanoyl group into various molecules. As an acyl chloride, it is one of the more reactive derivatives of carboxylic acids, readily reacting with a wide range of nucleophiles. chemistrysteps.comuomustansiriyah.edu.iq

The generally accepted mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the breaking of the carbon-oxygen π bond and the formation of a transient tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This step results in the expulsion of the chloride ion, which is an excellent leaving group, to yield the acylated product. masterorganicchemistry.com

This mechanism is central to the synthesis of various functional groups. For instance, this compound reacts with alcohols (alcoholysis) to form esters, with amines (aminolysis) to produce amides, and with carboxylate salts to generate anhydrides. uomustansiriyah.edu.iq Hydrolysis, the reaction with water, yields the parent carboxylic acid, 2-propylpentanoic acid (valproic acid). chemistrysteps.com These transformations are foundational in the synthesis of more complex molecules and pharmaceutical agents. sci-hub.senih.govtandfonline.com

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Water (H₂O) | Carboxylic Acid | R-COCl + H₂O → R-COOH + HCl |

| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |

| Amine (R'-NH₂) | Amide | R-COCl + 2 R'-NH₂ → R-CONHR' + R'-NH₃Cl |

| Carboxylate (R'-COO⁻) | Anhydride | R-COCl + R'-COO⁻ → R-CO-O-CO-R' + Cl⁻ |

Note: R = 2-propylpentanoyl group

Influence of Stereochemistry on Reaction Pathways

While this compound itself is an achiral molecule, its reactions with chiral substrates are of significant interest in stereoselective synthesis. In such reactions, the stereochemistry of the nucleophile can dictate the stereochemistry of the final product. nih.gov Living systems are inherently chiral, and the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. nih.gov

The reaction of this compound with a chiral alcohol or amine typically proceeds without affecting the existing chiral center of the nucleophile. The nucleophilic attack occurs at the achiral carbonyl carbon of the acyl chloride, and the subsequent substitution does not involve the bonds at the stereocenter of the reacting partner.

A notable example is the synthesis of the enantiomers of MRJF22, a potential multifunctional agent. In this synthesis, this compound is reacted with the separated enantiomers of a chiral precursor alcohol, (R)-(+)-4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidine [(R)-(+)-HP-mII] and its (S)-(-) counterpart. nih.govacs.org The reaction is a straightforward esterification that preserves the stereochemical integrity of the alcohol, leading to the respective (R) and (S) enantiomers of the final product. nih.govacs.org This demonstrates that this compound can be effectively used as an acylating agent in synthetic pathways where maintaining stereochemistry is critical.

| Chiral Reactant | Reagents | Product | Stereochemical Outcome |

|---|---|---|---|

| (R)-(+)-HP-mII | This compound, THF | (R)-(+)-MRJF22 | Retention of R-configuration at the chiral center of the reactant. nih.govacs.org |

| (S)-(−)-HP-mII | This compound, THF | (S)-(−)-MRJF22 | Retention of S-configuration at the chiral center of the reactant. nih.govacs.org |

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While detailed kinetic modeling for reactions of this compound is not extensively published, reported experimental conditions offer valuable information regarding reaction times and stability.

The preparation of this compound from valproic acid using chlorinating agents like thionyl chloride or oxalyl chloride is typically complete within a few hours, with reaction times often ranging from 30 minutes to 8 hours depending on the temperature and scale. tandfonline.comgoogle.com Subsequent acylation reactions are generally rapid. For example, the amidation of this compound with various amines is often carried out over a period of a few hours at room temperature or below. nih.gov In one study, the initial reaction was conducted at 0–5 °C for 15 minutes, followed by stirring for 4 hours at room temperature to ensure completion. nih.gov

The stability of esters derived from this compound has also been investigated. In a study of the prodrug (±)-MRJF22, the ester linkage demonstrated high stability in buffer solutions at both pH 1.3 and 7.4. nih.govacs.org However, enzymatic hydrolysis in plasma showed significant species-dependent differences. The half-life (t₁/₂) was very short in rat plasma (0.2–0.4 hours) due to high carboxylesterase activity, but remarkably long in human plasma (>58 hours), indicating much slower hydrolysis. acs.org These findings are crucial for understanding the pharmacokinetic profile of drugs derived from this compound.

| Reaction / System | Conditions | Reported Time / Rate | Reference |

|---|---|---|---|

| Synthesis of 2-propylpentanoyl chloride | Valproic acid, Thionyl chloride, 50°C | 30 minutes | google.com |

| Synthesis of N-(2-hydroxyphenyl)-2-propylpentanamide | 2-propylpentanoyl chloride, o-aminophenol, Hexane (B92381) | 12 hours | tandfonline.com |

| Amidation with various amines | CH₂Cl₂, 0–5 °C then room temp. | 15 min then 4 hours | nih.gov |

| Enzymatic Hydrolysis of (±)-MRJF22 | Rat Plasma | t₁/₂ = 0.2–0.4 h | acs.org |

| Enzymatic Hydrolysis of (±)-MRJF22 | Human Plasma | t₁/₂ > 58 h | acs.org |

Analytical Methods for the Characterization and Quantification of 2 Propylvaleryl Chloride

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-Propylvaleryl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The methine proton adjacent to the carbonyl group is expected to appear as a multiplet. The methylene (B1212753) and methyl protons of the two propyl groups will also produce distinct multiplets and triplets, respectively. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure.

¹³C NMR: The carbon NMR spectrum is crucial for identifying the carbonyl carbon of the acyl chloride, which typically resonates at a significantly downfield chemical shift, often around 170 ppm. The other carbon atoms in the propyl chains will appear at characteristic upfield shifts.

In a study involving the synthesis of a valproic acid derivative, the structure of an intermediate, N-(2-hydroxyphenyl)-2-propylpentanamide, was confirmed using ¹H and ¹³C NMR. tandfonline.com For this derivative, the amide carbonyl appeared at 175.5 ppm in the ¹³C NMR spectrum. tandfonline.com While not directly this compound, this provides an indication of the chemical shift region for similar carbonyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~170 |

| CH-C=O | Multiplet | ~50-60 |

| CH₂ (adjacent to CH) | Multiplet | ~30-40 |

| CH₂ (middle) | Multiplet | ~20-30 |

| CH₃ | Triplet | ~10-15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the acyl chloride. This band is typically strong and appears at a high wavenumber, generally around 1800 cm⁻¹. The C-Cl stretching vibration is also characteristic and is expected in the fingerprint region, usually between 600 and 800 cm⁻¹. Additionally, C-H stretching and bending vibrations from the alkyl chains will be observed in their typical regions.

For comparison, the IR spectrum of the related compound 1-chloropropane (B146392) shows C-Cl vibrations in the range of 580-780 cm⁻¹ and C-H stretching vibrations between 2880 and 3080 cm⁻¹. docbrown.info Similarly, 2-chloropropane (B107684) exhibits C-Cl absorptions around 580-780 cm⁻¹. docbrown.info

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. The exact mass of this compound (C₈H₁₅ClO) is 162.0764.

The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of the chlorine-37 isotope. Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical to form an acylium ion, which is often the base peak. Further fragmentation of the alkyl chains can also be observed.

In a study synthesizing valproic acid-functionalized iridium(III) complexes, electrospray ionization mass spectrometry (ESI-MS) was used to characterize the synthesized complexes, demonstrating the utility of this technique in analyzing molecules containing the valproyl moiety. sci-hub.se

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and to assess the purity of the product. umass.eduwisc.edu By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be visualized over time. umass.edu

For this compound, a suitable mobile phase (eluent) would be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The choice of solvent system allows for the differential migration of the more polar starting material (e.g., 2-propylpentanoic acid) and the less polar acyl chloride product on the silica (B1680970) gel stationary phase. The spots can be visualized under UV light if they are UV-active, or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and quantitative analysis. It is used to determine the purity of this compound with high accuracy. A reverse-phase HPLC method, using a non-polar stationary phase and a polar mobile phase, is commonly employed for such compounds. sielc.com

Furthermore, if this compound is synthesized in its chiral form, HPLC with a chiral stationary phase can be used to determine the enantiomeric excess (ee). This is crucial in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or cause adverse effects. The two enantiomers will have different retention times on a chiral column, allowing for their separation and quantification. While specific HPLC methods for this compound are not extensively detailed in the provided search results, the general principles of HPLC for purity and enantiomeric excess determination are well-established for similar molecules. lcms.czcriver.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For organic compounds such as this compound, it most commonly refers to CHNX analysis, which quantifies the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur). wikipedia.org This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. wikipedia.org The process typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, nitrogen oxides) are measured to determine the original elemental percentages. wikipedia.org

Detailed Research Findings

In the characterization of this compound and its derivatives, elemental analysis serves as a cornerstone for structural confirmation. sci-hub.senih.gov The molecular formula of this compound is established as C₈H₁₅ClO. nih.gov Based on this formula, the theoretical elemental composition can be precisely calculated.

Research practices mandate that the experimentally determined values for carbon, hydrogen, and other elements should align closely with the calculated theoretical values. A deviation of ±0.4% is widely accepted within the scientific community as confirmation of a sample's purity at approximately 95% or higher. nih.gov For instance, in studies involving the synthesis of new chemical entities derived from this compound, such as S-valproate, researchers utilize instruments like the Carlo Erba EA-1100CHNS-O elemental analyzer to validate their products. nih.gov The experimental findings for an S-valproate derivative were C 58.05%, H 5.69%, and S 27.34%, which correlated well with the calculated theoretical values of C 57.92%, H 5.72%, and S 27.29%, thereby confirming its structure and purity. nih.gov This underscores the reliability and necessity of elemental analysis in synthetic chemistry.

The following table outlines the theoretical elemental composition of this compound.

Elemental Composition of this compound (C₈H₁₅ClO)

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 59.07% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 9.29% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.79% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.84% |

| Total | 25 | 162.660 | 100.00% |

This table presents the theoretical elemental percentages for this compound based on its molecular formula and the atomic masses of its constituent elements.

In Vivo and Biological System Interactions of 2 Propylvaleryl Chloride

Targeted Delivery Strategies in Biological Systems

The manipulation of biological systems through chemical means is a long-standing practice. nih.gov Traditionally, the selectivity of drugs administered orally or intravenously has depended on the specific binding between a drug and its receptor. nih.gov A newer approach leverages image-guided techniques to achieve spatial selectivity, which opens up a broad range of new possibilities for both studying and manipulating biological systems. nih.govacs.org

One such strategy involves the targeted delivery of 2-propylvaleryl chloride, also known as 2-propylpentanoyl chloride, particularly in the context of solid tumors like liver cancer. nih.govacs.org This approach utilizes an in vivo chemical reaction to devitalize tissue through multiple mechanisms, with the significant advantage of resulting in very low systemic exposure. nih.govacs.org This method points toward a powerful new way to explore the interface between chemistry and biology within a living organism. nih.govacs.org The use of image-guided methods combined with chemistry may offer a potent new strategy for the manipulation of biological systems in vivo, representing a significant advance in the field of chemical biology. acs.org

Mechanisms of Tissue Interaction and Devitalization

The interaction of this compound with tissue is characterized by its high reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it prone to nucleophilic attack and allowing it to form covalent bonds with various nucleophiles. This reactivity is central to its mechanism of action. When introduced into tissue, this compound reacts with water in a hydrolysis reaction, yielding two equivalents of acid and simultaneously releasing heat energy. acs.orgnih.gov This process contributes to the devitalization of the targeted tissue. nih.govacs.org The devitalization occurs through multiple mechanisms with lasting effects. nih.govacs.org

Assessment of Systemic Exposure and Pharmacokinetic Profiles

A key aspect of targeted in vivo applications of this compound is the assessment of systemic exposure to its hydrolysis product, valproic acid (VPA). Studies involving the targeted delivery of a hydrophobic radiopaque formulation of 2-propylpentanoyl chloride in a swine model have demonstrated critically low systemic exposure. nih.govacs.orgacs.org

To quantify potential whole-body exposure, systemic plasma levels of VPA were measured following the experimental procedure and compared to positive controls. acs.orgnih.gov The results indicated very low systemic exposure. nih.govacs.org For context, the therapeutic range for VPA in humans is 50–100 μg/mL, and the maximum tolerated single intravenous dose in healthy human subjects is reported as 140 mg/kg. nih.govresearchgate.net In one study, no symptoms or signs of toxicity specific to VPA were observed, which was expected given the single-dose administration and the disruption of perfusion resulting from the treatment. nih.gov

Interactions with Enzymes and Biological Macromolecules (e.g., Esterase Hydrolysis)

This compound itself is a reactive compound used in the synthesis of various derivatives. sci-hub.se Its interactions with biological macromolecules are often studied through these derivatives. For instance, ester-modified compounds are widely used as prodrugs that can be hydrolyzed by esterases to release an active pharmacophore. sci-hub.se

One study investigated valproic acid-functionalized cyclometalated iridium(III) complexes, where this compound was reacted with 4-hydroxymethyl-4'-methyl-2,2'-bipyridyl (B1333989). sci-hub.se The resulting complexes contained an ester bond that could be hydrolyzed by porcine liver esterase (PLE), a model enzyme. sci-hub.se The hydrolysis of this ester bond by PLE resulted in the release of valproic acid (VPA). sci-hub.se This process was monitored by observing changes in the emission intensity and decay curves of the complexes over time when treated with PLE. sci-hub.se

Esterases are a large family of enzymes with broad applications. nih.gov Acetylcholinesterase (AChE), for example, is known to hydrolyze substrates like acetylthiocholine. nih.gov The study of such enzymatic hydrolysis provides insight into how derivatives of this compound might be activated in a biological system. sci-hub.senih.gov

Exploration of Biological Response Beyond Prohibited Information

Impact on Cellular Processes

The biological activity of this compound and its derivatives can be attributed to several mechanisms. Once hydrolyzed to valproic acid (VPA), it can influence various cellular processes. VPA is a known inhibitor of histone deacetylases (HDACs), which are involved in regulating key cellular functions such as transcriptional regulation, apoptosis, DNA damage repair, and cell cycle control. researchgate.netacs.org By inhibiting HDACs, VPA can lead to chromatin relaxation and increased transcriptional activity of certain genes. researchgate.net

Some studies suggest that VPA can inhibit tumor cell proliferation and survival by upregulating the expression of p21 Waf1/Cip1 and p27 Kip1. researchgate.net The increase in p21 expression is induced through the acetylation of the histone in the p21 promoter region. researchgate.net Dithiolethione derivatives of valproate have also been shown to inhibit endothelial cell proliferation. nih.gov

Antiproliferative Activities of Derivatives

Derivatives of this compound, particularly its hydrolysis product valproic acid (VPA), have demonstrated antiproliferative activity across multiple cancer cell types. acs.orgnih.gov This antitumor activity is largely attributed to the inhibition of histone deacetylases (HDACs). acs.orgnih.gov VPA is known to inhibit class I (1, 2, 3, 8) and class IIa (4, 5, 7, 9) HDACs. acs.orgnih.govresearchgate.net

Antimigratory Effects of Derivatives

Derivatives of this compound, particularly when incorporated into multifunctional compounds, have demonstrated significant antimigratory properties in preclinical studies. A notable example is the compound (±)-MRJF22, a prodrug that conjugates the sigma (σ) ligand haloperidol (B65202) metabolite II (HP-mII) with valproic acid (VPA), an HDAC inhibitor derived from this compound. nih.govacs.org This conjugate was developed to target increased angiogenesis and metastasis in conditions like uveal melanoma (UM). nih.gov

Research on human retinal endothelial cells (HRECs) and human UM 92-1 tumor cells has elucidated the antimigratory potential of these derivatives. nih.gov The studies revealed that the effects on cell migration are complex, involving signaling through σ receptors, and are distinct from the compound's impact on cell viability. nih.gov

The stereochemistry of these derivatives plays a crucial role in their antimigratory efficacy. When the racemic mixture (±)-MRJF22 was separated into its enantiomers, they exhibited different levels of activity. The (S)-(−)-MRJF22 enantiomer, in particular, showed the most potent antimigratory effects in both endothelial and tumor cells. acs.org

Detailed investigations into the effects on HREC motility stimulated by Vascular Endothelial Growth Factor A (VEGF-A) revealed that the (−)-MRJF22 enantiomer produced the most substantial reduction in cell migration. acs.org The antimigratory action of the racemic mixture appears to involve both σ1 and σ2 receptors, reflecting the distinct contributions of each enantiomer. acs.org Specifically, the (−)-enantiomer's effect is mediated by its activity as a σ2 receptor agonist. nih.gov

The table below summarizes the comparative antimigratory effects of the (±)-MRJF22 derivatives.

| Compound | Relative Antimigratory Potency | Target Cells |

| (−)-MRJF22 | Highest | Endothelial (HREC) and Uveal Melanoma (92-1) cells |

| (+)-MRJF22 | >10-fold less potent than (−)-MRJF22 | Endothelial (HREC) and Uveal Melanoma (92-1) cells |

| (±)-MRJF22 | >40-fold less potent than (−)-MRJF22 | Endothelial (HREC) and Uveal Melanoma (92-1) cells |

HDAC Inhibitory Activity of Conjugates

Conjugates derived from this compound are recognized for their activity as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes crucial to the regulation of gene expression, and their inhibition is a therapeutic strategy in diseases such as cancer. beilstein-journals.org Valproic acid (VPA), which is synthesized from this compound, is a well-established HDAC inhibitor. nih.gov It functions by inducing the hyperacetylation of histones, which alters transcriptional regulation. nih.gov

The mechanism of HDAC inhibition by VPA is believed to involve direct binding to the catalytic center of the enzymes, thereby blocking substrate access. nih.gov This mode of action is supported by studies showing that VPA competes for the same or an overlapping binding site as other known HDAC inhibitors like Trichostatin A (TSA). nih.gov

Research has shown that not all HDAC isoforms are inhibited with the same efficiency by VPA. nih.gov It appears to be more effective against Class I HDACs compared to some Class II enzymes. nih.gov For instance, VPA has been shown to inhibit HDAC1 and HDAC2. dovepress.com The inhibitory activity of VPA is linked to specific structural features, as demonstrated by studies with its isomers and related molecules. For example, the HDAC inhibitory property is associated with the teratogenic stereoisomer of related compounds, not the isomers responsible for antiepileptic effects. nih.gov

Dual-ligand conjugates have been developed to enhance therapeutic targeting. The (±)-MRJF22 conjugate, which links a sigma (σ) ligand to VPA, was created as a potential antiangiogenic and anticancer agent by combining σ receptor targeting with HDAC inhibition. nih.gov This approach aims to leverage the roles of both σ receptors and HDACs in cancer-related processes. researchgate.net The development of novel HDAC inhibitors often involves creating hybrid molecules that incorporate a zinc-binding group (like the one derived from VPA's structure), a linker, and a "cap" moiety to interact with the enzyme's surface. dovepress.com

The table below presents data on the inhibitory concentrations of various compounds against different HDAC isoforms.

| Compound/Derivative Family | Target HDAC Isoform(s) | IC50 Range |

| Ligustrazine-based hydroxamates | HDAC1 | 114.3–2434.7 nM dovepress.com |

| Ligustrazine-based hydroxamates | HDAC2 | 53.7–205.4 nM dovepress.com |

| Pyrimidine-based hydroxamic acids | HDAC4 | 16.6 µM (for most potent compound) beilstein-journals.org |

| Pyrimidine-based hydroxamic acids | HDAC8 | 1.2 µM (for most potent compound) beilstein-journals.org |

Laboratory Safety and Handling Protocols for 2 Propylvaleryl Chloride in Academic Research Settings

General Guidelines for Working with Hazardous Chemicals

Working with any hazardous chemical, including 2-propylvaleryl chloride, requires a foundational understanding of laboratory safety. Academic institutions provide general guidelines that must be followed. acs.org Key principles include minimizing risk by using appropriate engineering controls, administrative controls, and personal protective equipment (PPE). acs.orgnih.gov It is essential to be prepared for emergencies by knowing the location and proper use of safety equipment such as fire extinguishers, eyewash stations, and safety showers. acs.org

Proper chemical storage is paramount. Hazardous chemicals should never be stored on the floor and large containers should be kept below eye level. nih.gov Flammable liquids must be stored in approved safety cabinets, and incompatible chemicals must be segregated to prevent dangerous reactions. colorado.edupentachemicals.eu All chemical containers must be clearly and accurately labeled, and chemicals should never be used from an unlabeled container. colorado.edu

Personal hygiene practices, such as washing hands thoroughly after handling chemicals and before leaving the laboratory, are crucial to minimize exposure. Eating, drinking, and smoking are strictly prohibited in laboratory areas. chemos.de

Specific Precautions for Acyl Chlorides

This compound belongs to the family of acyl chlorides, which are known for their high reactivity and hazardous properties. iitk.ac.in Acyl chlorides are corrosive and can cause severe burns upon contact with skin and eyes. pentachemicals.euiitk.ac.in They are also toxic if inhaled, potentially causing respiratory irritation and, in severe cases, pulmonary edema. iitk.ac.innj.gov

A critical characteristic of acyl chlorides is their violent reaction with water, which produces heat and toxic, corrosive gases like hydrogen chloride. nj.govitcilo.org This reactivity extends to other substances such as alcohols, strong bases, and oxidizing agents. nj.gov Therefore, it is imperative to handle acyl chlorides in a dry, inert atmosphere and to avoid contact with incompatible materials. fishersci.com

Ventilation and Fume Hood Requirements